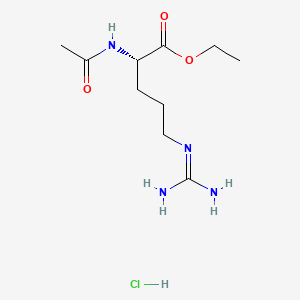
Ethyl N2-acetyl-L-argininate monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N2-acetyl-L-argininate monohydrochloride is a synthetic compound derived from L-arginine, an amino acid. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome, which includes all the environmental exposures an individual encounters throughout their life .
Preparation Methods
The synthesis of Ethyl N2-acetyl-L-argininate monohydrochloride involves the esterification of N2-acetyl-L-arginine with ethanol, followed by the formation of the hydrochloride salt. The reaction conditions typically include the use of an acid catalyst to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl N2-acetyl-L-argininate monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl N2-acetyl-L-argininate monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl N2-acetyl-L-argininate monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in amino acid metabolism and protein synthesis. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl N2-acetyl-L-argininate monohydrochloride can be compared with other similar compounds, such as:
Ethyl lauroyl arginate: This compound is also derived from L-arginine and has similar antimicrobial properties.
N2-acetyl-L-arginine: This compound is a precursor to this compound and shares similar chemical properties.
This compound is unique due to its specific esterification with ethanol and the formation of the hydrochloride salt, which enhances its solubility and stability .
Properties
CAS No. |
74802-30-5 |
|---|---|
Molecular Formula |
C10H21ClN4O3 |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
ethyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C10H20N4O3.ClH/c1-3-17-9(16)8(14-7(2)15)5-4-6-13-10(11)12;/h8H,3-6H2,1-2H3,(H,14,15)(H4,11,12,13);1H/t8-;/m0./s1 |
InChI Key |
WLGRWHIZSQXDMC-QRPNPIFTSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C.Cl |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


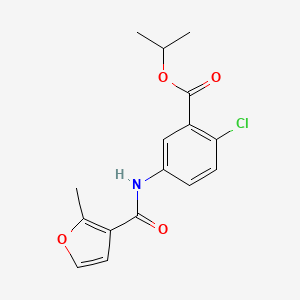
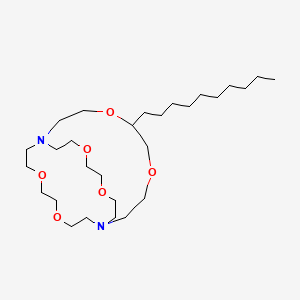
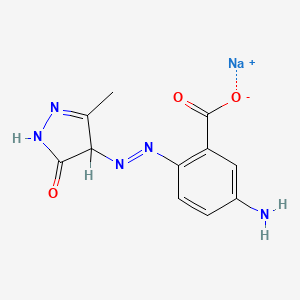
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)

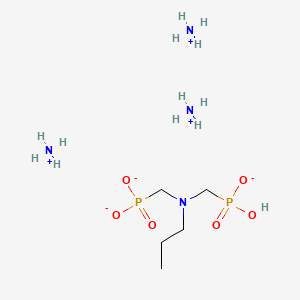
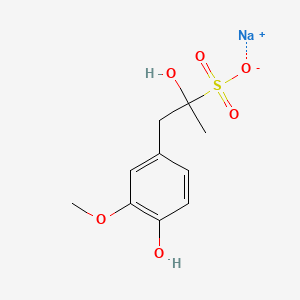


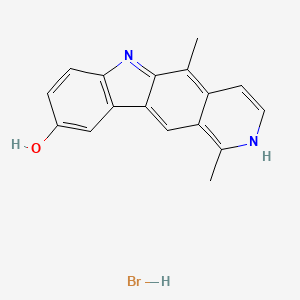
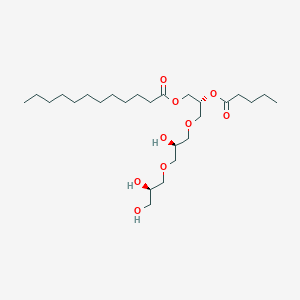
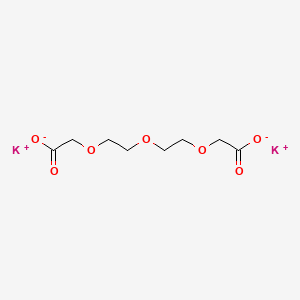

![trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate](/img/structure/B12685242.png)
